

Technical Guide: tert-Butyl 1-iodoethyl carbonate

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Compound of Interest

Compound Name: *tert-Butyl 1-iodoethyl carbonate*

CAS No.: 106776-73-2

Cat. No.: B8564290

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Executive Summary

tert-Butyl 1-iodoethyl carbonate is a bifunctional alkylating agent used to introduce a bio-labile carbonate promoiety into drug molecules. Structurally, it combines a lipophilic tert-butyl group with a reactive

-iodoethyl center.

It is a variant of the "axetil" or "proxetil" class of prodrug linkers (e.g., as seen in Cefuroxime axetil or Cefpodoxime proxetil). Its primary utility lies in masking carboxylic acids or phenols to improve oral bioavailability, membrane permeability, and metabolic stability. Upon absorption, the carbonate linkage undergoes enzymatic hydrolysis by non-specific esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.

Chemical Identity & Properties

Nomenclature

- Preferred IUPAC Name: *tert-Butyl (1-iodoethyl) carbonate*
- Systematic Name: 1-Iodoethyl 2-methylpropan-2-yl carbonate
- CAS Registry Number: Not widely listed (Niche Intermediate); Analogous to 1-chloroethyl derivative (CAS: 98015-51-1).

Physicochemical Properties (Predicted)

Note: As a reactive intermediate, specific experimental data is limited. Values below are calculated based on structure-property relationships of analogous

-haloalkyl carbonates.

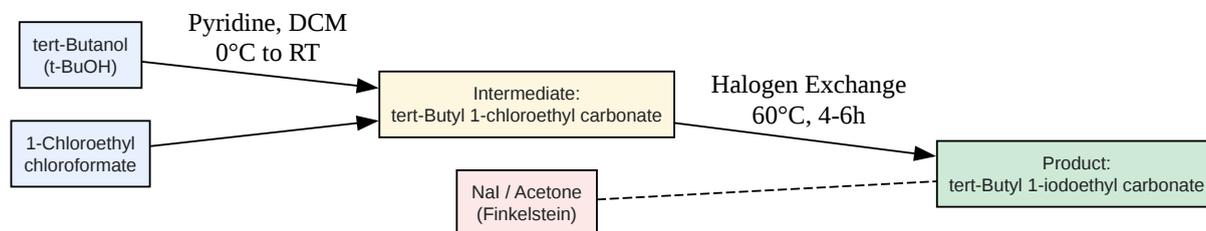
Property	Value (Estimated)	Rationale
Molecular Formula	-	-
Molecular Weight	272.08 g/mol	High due to Iodine atom (126.9 g/mol).
Physical State	Yellowish Liquid	Iodine-containing alkyl carbonates are often colored liquids.
Boiling Point	~60–65 °C (at 0.5 mmHg)	Higher than Cl-analog due to polarizability of Iodine.
Density	~1.35 – 1.45 g/cm ³	Heavy atom effect of Iodine.
Solubility	Soluble in DCM, EtOAc, THF	Lipophilic tert-butyl group drives organic solubility.
Stability	Low	Sensitive to light, heat, and moisture (hydrolysis).

Synthesis Protocol

The synthesis involves a two-step sequence: (1) Formation of the

-chloro carbonate intermediate, followed by (2) Halogen exchange (Finkelstein reaction).

Reaction Scheme Visualization



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Figure 1: Two-step synthetic pathway for **tert-Butyl 1-iodoethyl carbonate**.

Detailed Methodology

Step 1: Synthesis of tert-Butyl 1-chloroethyl carbonate

- Principle: Nucleophilic substitution of the acyl chloride by tert-butanol.
- Reagents: 1-Chloroethyl chloroformate (1.0 equiv), tert-Butanol (1.0 equiv), Pyridine (1.1 equiv), Dichloromethane (DCM).
- Protocol:
 - Dissolve tert-butanol and pyridine in anhydrous DCM under an inert atmosphere ().
 - Cool the solution to 0°C using an ice bath.
 - Add 1-chloroethyl chloroformate dropwise over 30 minutes. Note: Exothermic reaction.
 - Allow the mixture to warm to room temperature and stir for 3–4 hours.
 - Workup: Wash with 1N HCl (to remove pyridine), followed by saturated and brine. Dry over and concentrate in vacuo.
 - Purification: Vacuum distillation is recommended to obtain the pure chloro-intermediate.

Step 2: Finkelstein Exchange (Chlorine

Iodine)

- Principle:

substitution driven by the precipitation of NaCl in acetone.
- Reagents: tert-Butyl 1-chloroethyl carbonate (from Step 1), Sodium Iodide (NaI, 1.5 equiv), Anhydrous Acetone.
- Protocol:
 - Dissolve the chloro-carbonate in anhydrous acetone.
 - Add NaI (dried) in one portion.
 - Heat the mixture to reflux (60°C) for 4–6 hours protected from light (wrap flask in foil).
 - Observation: A white precipitate (NaCl) will form.
 - Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 5% sodium thiosulfate (to remove free iodine) and water.
 - Storage: The product is unstable. Use immediately or store at -20°C under argon in the dark.

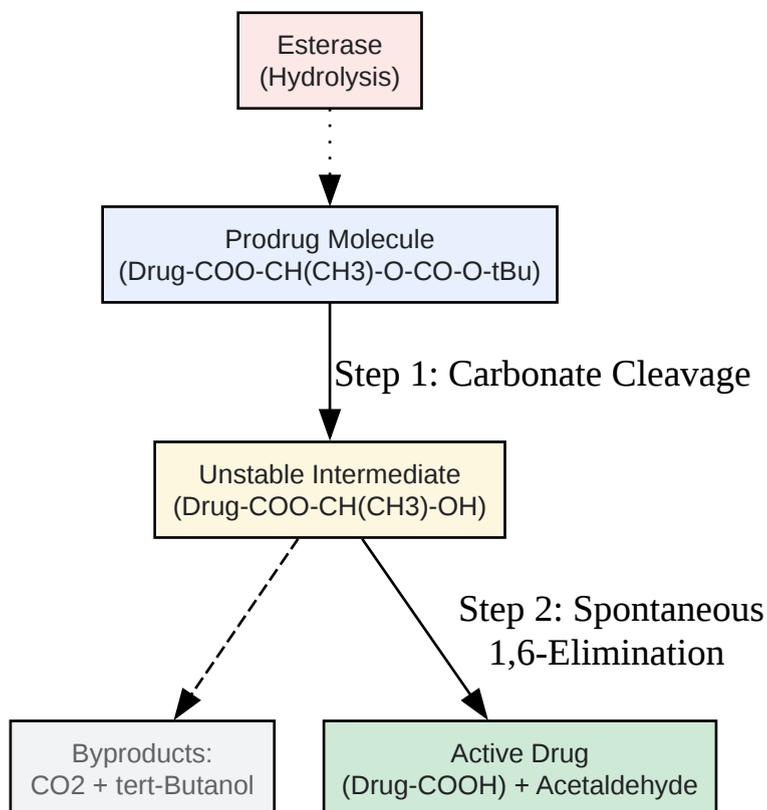
Mechanism of Action: Prodrug Activation

This moiety is designed to be a "double ester" type prodrug. It masks an acidic drug (Drug-COOH) by forming an ester linkage. Once in the systemic circulation, it releases the active drug through a cascade mechanism.

Activation Pathway

- Enzymatic Hydrolysis: Esterases attack the terminal carbonate ester bond (less sterically hindered than the drug-ester bond).

- Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously decomposes.
- Byproducts: The breakdown releases acetaldehyde, , and tert-butanol.



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Figure 2: Bio-activation pathway of a tert-butyl carbonate prodrug.

Critical Stability & Handling

Acid Sensitivity (The "tert-Butyl" Factor)

Unlike ethyl or isopropyl analogs, the tert-butyl group renders this compound sensitive to acid.

- Mechanism: In the presence of strong Lewis or Brønsted acids, the tert-butyl group can cleave via an

mechanism to form isobutene and

.

- Implication: Avoid acidic conditions during synthesis and purification. Do not use silica gel for chromatography unless neutralized (e.g., with 1% triethylamine).

Thermal & Photostability

The C–I bond is weak (

50 kcal/mol).

- Light: Exposure to UV/visible light causes homolytic cleavage, releasing free iodine radical (), which turns the sample purple/brown.
- Heat: Avoid temperatures >80°C to prevent decomposition.

References

- Synthesis of

-Chloroalkyl Carbonates:

- Reference: Olofson, R. A., et al.[1] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines." [1] *Journal of Organic Chemistry*, 1984, 49(11), 2081–2082.

- Relevance: Establishes the protocol for reacting 1-chloroethyl chloroform

- Finkelstein Reaction Conditions

- Reference: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." [2] *Berichte der deutschen chemischen Gesellschaft*, 1910, 43(2), 1528–1532.[2]

- Relevance: Foundational method for converting alkyl chlorides to iodides using NaI/Acetone.[2][3][4][5][6]

- Prodrug Carbonate Linkers
 - Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270.
 - Relevance: Comprehensive review on the mechanism and utility of carbon
- Patent on Analogous Synthesis (Isopropyl variant)
 - Reference: CN106365997A.
 - Relevance: Provides industrial process parameters for the iodination step applicable to the tert-butyl analog.

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Sources

- [1. 1-Chloroethyl chloroformate - Wikipedia \[en.wikipedia.org\]](#)
- [2. jk-sci.com \[jk-sci.com\]](#)
- [3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences \[vedantu.com\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. byjus.com \[byjus.com\]](#)
- [6. SATHEE: Finkelstein Reaction \[satheejee.iitk.ac.in\]](#)
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